molecular formula C17H11NO3S2 B2424432 3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid CAS No. 862827-52-9

3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid

Cat. No.: B2424432
CAS No.: 862827-52-9
M. Wt: 341.4
InChI Key: ZXNFVGYFPHSNJJ-ZROIWOOFSA-N
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Description

3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid is a complex organic compound with a molecular weight of 341.41 g/mol . It features a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a benzoic acid moiety.

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S2/c19-15-14(9-11-5-2-1-3-6-11)23-17(22)18(15)13-8-4-7-12(10-13)16(20)21/h1-10H,(H,20,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNFVGYFPHSNJJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : (Z)-3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid
  • CAS Number : 862827-52-9
  • Molecular Formula : C17H11NO3S2
  • Molecular Weight : 341.41 g/mol

Antimicrobial Activity

One of the primary applications of thiazolidinone derivatives, including this compound, is in the development of antimicrobial agents. Research indicates that these compounds exhibit significant antibacterial and antifungal properties. The structural similarity of thiazolidinones to penicillin antibiotics suggests potential for similar mechanisms of action, although their mode of action may differ .

Antitumor Activity

Thiazolidinones have also been studied for their anticancer properties. The presence of the thioxo group and the ability to form electrophilic centers make these compounds promising candidates for targeting cancer cells. Studies have shown that modifications at the C5 position can enhance their cytotoxic effects against various cancer cell lines .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of thiazolidinone derivatives. The compound's ability to inhibit viral replication has been documented, particularly in relation to HIV and other viral pathogens. Its mechanism may involve interference with viral proteins or cellular pathways essential for viral life cycles .

Case Study 1: Antibacterial Screening

In a study aimed at evaluating the antibacterial efficacy of various thiazolidinones, 3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µM, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Antitumor Activity in Cell Lines

A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutics. Further studies suggested that its mechanism involves apoptosis induction through mitochondrial pathways .

Pharmacological Profiles

The pharmacological profiles of this compound include:

Activity Mechanism References
AntimicrobialInhibition of bacterial cell wall synthesis ,
AntitumorInduction of apoptosis in cancer cells ,
AntiviralInhibition of viral replication ,

Mechanism of Action

The mechanism of action of 3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity or altering their function . This interaction can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid include other thiazolidine derivatives, such as:

Biological Activity

3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid (CAS: 862827-52-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidine core, which is known for its diverse biological activities. The IUPAC name is (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, and its molecular formula is C17H11NO3S2. Its structure can be represented as follows:

Smiles O=C(O)C1=CC=CC(N2C(=O)/C(=C/C3=CC=CC=C3)SC2=S)=C1\text{Smiles }O=C(O)C1=CC=CC(N2C(=O)/C(=C/C3=CC=CC=C3)SC2=S)=C1

Antimicrobial Activity

Research indicates that compounds with similar thiazolidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have shown promising activity against various bacterial strains, particularly Gram-positive bacteria. A study found that synthesized compounds demonstrated higher efficacy against Bacillus cereus and Bacillus thuringiensis compared to Gram-negative species .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Thiazolidine ABacillus cereus15 µg/mL
Thiazolidine BBacillus thuringiensis20 µg/mL
Thiazolidine CEscherichia coli50 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study evaluated its cytotoxicity against several human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF76.42Induction of apoptosis
HCT1165.31Inhibition of DNA synthesis
A5494.48Microtubule stabilization

The biological activity of this compound is linked to its ability to interact with cellular targets involved in critical pathways such as apoptosis and DNA synthesis. The presence of the thiazolidine ring enhances lipophilicity, facilitating cellular uptake and bioavailability. Research suggests that these compounds can inhibit thymidylate synthase, an enzyme crucial for DNA replication, thereby exerting their anticancer effects.

Case Studies

Several case studies have documented the effects of similar compounds on bacterial and cancer cell lines:

  • Antimicrobial Efficacy : In a comparative study, derivatives were tested against a panel of bacterial strains, revealing that modifications to the thiazolidine structure significantly influenced antimicrobial potency.
  • Cancer Cell Line Testing : A recent investigation into the cytotoxic effects against various cancer cell lines highlighted the potential for developing new therapeutic agents based on this compound's structure.

Q & A

Q. What are the common synthetic routes for preparing 3-{4-oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid and its analogs?

Methodological Answer: Cyclocondensation reactions are widely used. For example, 1-aroyl-3-aroylthioureas can react with dimethylacetylene dicarboxylate (DMAD) in methanol under ambient conditions to yield thiazolidinone derivatives. This method offers high yields (e.g., 74–95%) and scalability for structural analogs . Alternative routes involve refluxing precursors like 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids with aldehydes (e.g., 1H-benzoimidazole-2-carbaldehyde) in acetic acid with sodium acetate, followed by recrystallization .

Q. How is the (Z)-ylidene configuration in the thiazolidinone ring confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, SHELXL and WinGX software are used to refine crystal structures, ensuring precise determination of stereochemistry and bond geometries. Anisotropic displacement parameters and data-to-parameter ratios (e.g., 13.5:1) validate the accuracy of the (Z)-configuration .

Q. What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm) confirm substituent positions.
  • FT-IR : Stretching vibrations for C=O (1700–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) validate the thiazolidinone core .
  • Elemental Analysis : Matches between calculated and observed C/H/N percentages (e.g., ±0.3% deviation) ensure purity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in biological activity data for structural analogs?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (100 ns trajectories) identify binding modes and selectivity. For example, methyl[4-oxo-2-(2-bromobenzoylimino)thiazolidin-5-ylidene]acetate shows higher ALR2 inhibition (IC₅₀ = 2.54 µM) due to hydrophobic interactions with Leu 300 and Trp 111 residues in aldose reductase. Contradictions in IC₅₀ values across studies may arise from protonation states or solvent effects, which can be modeled using QM/MM approaches .

Q. What strategies optimize reaction yields for derivatives with electron-withdrawing substituents?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 26 hours to 30 minutes) for derivatives like {5-[(4-benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-phenyliminothiazolidin-3-yl}acetic acid, improving yields from 34% to ~60% .
  • Catalyst screening : Piperidine in ethanol enhances Knoevenagel condensation efficiency for arylidene derivatives .

Q. How do substituents on the phenyl ring influence antimicrobial vs. anticancer activity?

Methodological Answer:

  • Antimicrobial activity : Electron-donating groups (e.g., -OCH₃ at the 4-position) enhance membrane penetration, as seen in 5-(8-quinolylmethylene) derivatives with MIC = 6.25 µg/mL against S. aureus .
  • Anticancer activity : Halogenated analogs (e.g., 2,4-dichlorophenyl) induce apoptosis in MCF-7 cells (IC₅₀ = 8.7 µM) via ROS generation, validated by flow cytometry .

Q. What crystallographic challenges arise when refining high-Z′ structures of this compound?

Methodological Answer: High-Z′ structures (e.g., Z′ = 2) require rigorous twin refinement and absorption corrections. In SHELXL, TWIN/BASF commands and HKLF5 data format mitigate overlapping reflections. For example, a structure with R₁ = 0.029 and wR₂ = 0.075 was achieved using 100 K data to minimize thermal motion artifacts .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for aldose reductase inhibition?

Methodological Answer: Discrepancies often stem from assay conditions:

  • pH variations : ALR2 activity peaks at pH 6.2; deviations alter protonation of catalytic Tyr 48.
  • Substrate concentration : Higher DL-glyceraldehyde levels (≥10 mM) saturate enzyme active sites, inflating IC₅₀ values .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Methodological Answer:

  • Hansen solubility parameters : The compound’s HSP (δD = 18.5, δP = 12.3, δH = 6.7 MPa¹/²) predicts higher solubility in DMSO (δ = 26.5) than in ethanol (δ = 26.2).
  • Polymorphism : Recrystallization from acetic acid vs. DMF yields different crystal forms, altering apparent solubility .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

Reaction TypePrecursorsConditionsYieldReference
Cyclocondensation1-Aroyl-3-aroylthioureas + DMADMeOH, RT, 24 h74–95%
Knoevenagel Condensation4-Oxo-2-thioxothiazolidin-3-yl acid + AldehydeAcOH, NaOAc, reflux34–47%

Q. Table 2. Biological Activity Trends

SubstituentActivity (IC₅₀/MIC)MechanismReference
2-MethoxyphenylALR2 IC₅₀ = 2.82 µMCompetitive inhibition
8-QuinolylmethyleneMIC = 6.25 µg/mL (S. aureus)Membrane disruption
2,4-DichlorophenylMCF-7 IC₅₀ = 8.7 µMROS-mediated apoptosis

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